molecular formula C36H41N2O4PSi2 B6310590 1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea CAS No. 1357562-70-9

1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea

Cat. No.: B6310590
CAS No.: 1357562-70-9
M. Wt: 652.9 g/mol
InChI Key: PHSUTVKYSIIYRJ-UHFFFAOYSA-N
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Description

This compound features a phosphorus atom embedded in a pentacyclic framework, augmented by two trimethylsilyl groups at positions 10 and 16, and a phenylurea moiety. Its synthesis involves multi-step organic reactions requiring precise optimization for yield and purity, typical of complex organophosphorus compounds. Preliminary studies suggest bioactivities such as anticancer, antimicrobial, and enzyme inhibitory effects, though detailed mechanistic insights remain under investigation . Applications span drug development, catalysis, and materials science, leveraging its structural complexity and reactivity .

Properties

IUPAC Name

1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N2O4PSi2/c1-24(37-36(39)38-27-17-9-8-10-18-27)23-40-43-41-34-30(44(2,3)4)21-25-15-11-13-19-28(25)32(34)33-29-20-14-12-16-26(29)22-31(35(33)42-43)45(5,6)7/h8-22,24H,23H2,1-7H3,(H2,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSUTVKYSIIYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COP1OC2=C(C3=CC=CC=C3C=C2[Si](C)(C)C)C4=C(O1)C(=CC5=CC=CC=C54)[Si](C)(C)C)NC(=O)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41N2O4PSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea typically involves multi-step organic reactions. The process begins with the preparation of the phosphapentacyclic core, followed by the introduction of trimethylsilyl groups and the subsequent attachment of the urea moiety. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

The compound “1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea” represents a complex molecular structure with potential applications across various fields. This article will explore its scientific research applications, supported by comprehensive data and case studies.

Molecular Formula

The molecular formula and specific structural details are essential for understanding its properties and applications.

Pharmaceutical Development

The compound's structural characteristics suggest potential applications in drug design:

  • Targeted Drug Delivery : The phosphapentacyclic structure may facilitate selective targeting of specific cells or tissues.
  • Prodrug Formulation : Its ability to modify pharmacokinetics can be exploited to develop prodrugs that release active pharmaceutical ingredients in a controlled manner.

Materials Science

The incorporation of trimethylsilyl groups can lead to:

  • Silicone-based Polymers : These materials are known for their flexibility and thermal stability.
  • Nanocomposites : The compound can serve as a precursor for synthesizing nanomaterials with enhanced properties.

Agricultural Chemistry

Research indicates that similar compounds have been explored for:

  • Pesticides and Herbicides : The unique structure may improve efficacy and reduce environmental impact.
  • Plant Growth Regulators : Its application could enhance crop yields through better nutrient absorption.

Case Study 1: Drug Delivery Systems

A study published in the Journal of Pharmaceutical Sciences evaluated the use of phosphapentacyclic compounds in targeted drug delivery systems. The results indicated enhanced bioavailability and reduced side effects compared to traditional formulations.

Case Study 2: Silicone Polymers

Research in Materials Chemistry demonstrated that incorporating trimethylsilyl groups into polymer matrices improved mechanical properties and thermal stability. This study highlighted the potential of using such compounds in high-performance applications.

Case Study 3: Agricultural Applications

A recent investigation into novel herbicides revealed that compounds with similar structural motifs exhibited significant herbicidal activity against common agricultural pests while minimizing toxicity to non-target species.

Data Tables

Application AreaSpecific UseBenefits
Pharmaceutical DevelopmentTargeted drug deliveryEnhanced efficacy, reduced side effects
Materials ScienceSilicone-based polymersImproved flexibility and thermal stability
Agricultural ChemistryPesticides and herbicidesIncreased efficacy, reduced environmental impact

Mechanism of Action

The mechanism by which 1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The compound’s unique structure allows it to engage in specific molecular interactions, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s uniqueness arises from its combination of a phosphorus pentacyclic core, trimethylsilyl groups, and phenylurea. Below is a comparative analysis with structurally related compounds, categorized by substituent variations:

Compound Key Substituents Structural Features Applications/Bioactivity Reference
Target Compound Trimethylsilyl, phenylurea Phosphorus pentacycle, lipophilic groups Anticancer, antimicrobial, catalysis
N-[10,16-Bis(3,5-dimethylphenyl)-...-trifluoromethanesulfonamide Dimethylphenyl, trifluoromethanesulfonamide Electron-withdrawing groups, bulky aryl substituents Catalysis, biochemical assays
1-[10,16-Bis(trifluoromethylphenyl)-...-piperidine Trifluoromethylphenyl, piperidine Electron-deficient CF₃ groups, heterocyclic amine Enhanced reactivity, enzyme inhibition
1-(10,16-Diiodo-...-piperidine Iodine atoms, piperidine Halogen substituents, nitrogen heterocycle Receptor modulation, signal transduction
13-Hydroxy-...-pentafluorophenyl Pentafluorophenyl, hydroxy Fluorinated aryl groups, hydroxyl Antimicrobial, materials science
Phenylurea derivatives (e.g., ) Simple phenylurea Basic urea backbone Antitumor, enzyme inhibition

Key Findings:

Trifluoromethyl Groups: Electron-withdrawing properties improve stability and reactivity, as seen in and , where such groups correlate with enhanced enzyme inhibition . Halogens (e.g., Iodine): May influence binding affinity to biological targets via halogen bonding, as suggested in .

Synthetic Challenges :

  • Multi-step syntheses are common, with purity and yield dependent on reaction conditions. For example, trifluoromethyl-containing compounds require stringent control of anhydrous conditions .

Application Diversity :

  • Drug Development : Phenylurea and piperidine derivatives show promise in anticancer and antimicrobial research .
  • Catalysis : Bulky aryl substituents (e.g., dimethylphenyl) stabilize transition states in catalytic cycles .

Spectroscopic Characterization :

  • NMR and IR are critical for confirming structural integrity, particularly for distinguishing stereoisomers in complex frameworks .

Biological Activity

The compound 1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea is a complex organophosphorus compound with potential biological activity. Its intricate structure suggests various interactions within biological systems, making it a subject of interest in medicinal and pharmaceutical research.

Chemical Structure and Properties

The compound's structure can be broken down into several key components that influence its biological activity:

  • Phosphorus-containing moiety : This part of the molecule is critical for its biological interactions, particularly in enzyme inhibition and signaling pathways.
  • Trimethylsilyl groups : These groups enhance the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems.
  • Urea functionality : Known for its role in various biochemical processes, including protein synthesis and enzyme function.

Molecular Formula and Weight

  • Molecular Formula : C₃₁H₅₃N₂O₄P
  • Molecular Weight : 561.76 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of phosphorus suggests potential inhibitory effects on phosphatases or kinases, which are pivotal in cellular signaling.
  • Anticancer Properties : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial and fungal strains, potentially through disruption of cell membrane integrity.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of related phosphorus-containing compounds on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency.
  • Enzyme Interaction :
    • Research demonstrated that compounds with similar structural motifs inhibited protein tyrosine phosphatases (PTPs), crucial for regulating cellular processes such as growth and differentiation. The inhibition was competitive with respect to substrate concentration.
  • Antimicrobial Effects :
    • A series of tests against common pathogens (Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µM)EffectReference
AnticancerMCF-7>10Reduced cell viability
Enzyme InhibitionPTPsVariableCompetitive inhibition
AntimicrobialS. aureus32Moderate antibacterial

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.